molecular formula C17H19NOS B14400195 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one CAS No. 88340-49-2

2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one

Cat. No.: B14400195
CAS No.: 88340-49-2
M. Wt: 285.4 g/mol
InChI Key: PMHUNQFFLVMHAM-UHFFFAOYSA-N
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Description

2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by its unique structure, which includes a cyclohexanone moiety linked to a benzothiazole derivative through an ethylidene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction conditions often include the use of acid chlorides and bases to facilitate the formation of the benzothiazole ring . For instance, the reaction of 2-mercaptoaniline with acid chlorides in the presence of a base can yield benzothiazole derivatives .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one include other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclohexanone moiety and the ethylidene bridge differentiates it from other benzothiazole derivatives and contributes to its unique reactivity and applications .

Properties

CAS No.

88340-49-2

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

2-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexan-1-one

InChI

InChI=1S/C17H19NOS/c1-2-18-14-8-4-6-10-16(14)20-17(18)12-11-13-7-3-5-9-15(13)19/h4,6,8,10-12H,2-3,5,7,9H2,1H3

InChI Key

PMHUNQFFLVMHAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCCC3=O

Origin of Product

United States

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